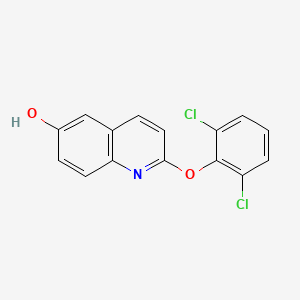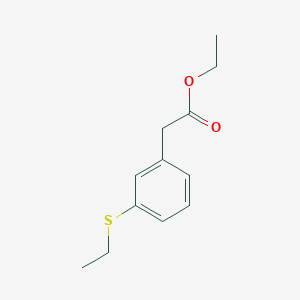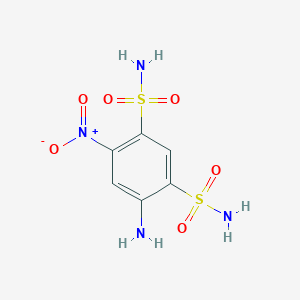![molecular formula C13H13ClN2O3 B13870814 2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13870814.png)
2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine is an organic compound with the molecular formula C13H13ClN2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine typically involves the reaction of 2-chloropyrimidine with 3,5-dimethoxybenzyl alcohol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine
- 2-Chloro-5-[(3,5-dimethoxyphenyl)oxy]pyrimidine
- 2-Chloro-5-[(3,5-dimethoxybenzyl)thio]pyrimidine
Uniqueness
2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,5-dimethoxybenzyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H13ClN2O3 |
|---|---|
Peso molecular |
280.70 g/mol |
Nombre IUPAC |
2-chloro-5-[(3,5-dimethoxyphenyl)methoxy]pyrimidine |
InChI |
InChI=1S/C13H13ClN2O3/c1-17-10-3-9(4-11(5-10)18-2)8-19-12-6-15-13(14)16-7-12/h3-7H,8H2,1-2H3 |
Clave InChI |
JFSHXVBSWPYUPG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)COC2=CN=C(N=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide](/img/structure/B13870742.png)
![ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13870743.png)
![N-[4-chloro-3-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13870748.png)
![Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13870755.png)

![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone](/img/structure/B13870767.png)





![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)

